Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

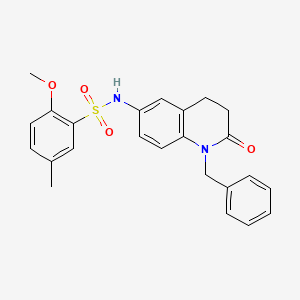

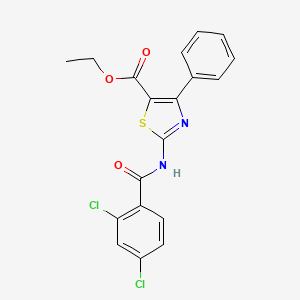

“Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate” is a chemical compound with the molecular weight of 328.57 . It is also known by its IUPAC name, methyl 3-bromo-5-chloro-4-sulfamoylbenzoate . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate” is 1S/C8H7BrClNO4S/c1-15-8(12)4-2-5(9)7(6(10)3-4)16(11,13)14/h2-3H,1H3,(H2,11,13,14) . This code provides a specific description of the molecule’s structure and composition.Chemical Reactions Analysis

While the specific chemical reactions involving “Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate” are not detailed in the search results, it’s worth noting that reactions at the benzylic position are common in organic chemistry . These can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

“Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate” is a solid substance that is stored at room temperature . It has a molecular weight of 328.57 .Scientific Research Applications

Catalysis and Synthetic Applications

- Ionic Liquids in Synthesis : Bronsted acidic ionic liquids have been used as efficient and reusable catalysts for the synthesis of various organic compounds, suggesting potential catalytic applications for related sulfamoyl compounds in organic synthesis (Kefayati, Asghari, & Khanjanian, 2012).

- One-Pot Synthesis : Research has demonstrated the utility of task-specific ionic liquids for the one-pot synthesis of complex organic molecules, indicating potential roles in facilitating multi-step chemical reactions in a single reaction vessel (Gong, Fang, Wang, Zhou, & Liu, 2009).

Environmental and Green Chemistry

- Desulfurization of Diesel : Bronsted acidic ionic liquids have been applied in the desulfurization of diesel, showcasing their potential in environmental remediation processes (Gao, Guo, Xing, Zhao, & Liu, 2010).

Anticonvulsant Activity

- Pharmacological Potential : Some sulfamoylmethyl-benzisoxazole derivatives have displayed marked anticonvulsant activity, suggesting the possibility of related compounds being investigated for therapeutic applications (Uno, Kurokawa, Masuda, & Nishimura, 1979).

Antimicrobial and Antifungal Applications

- Natural Product Derivatives : Studies on natural product derivatives, such as those from red algae, highlight the exploration of structurally complex molecules for potential antimicrobial and antifungal applications (Zhao, Fan, Wang, Li, Shang, Yang, Xu, Lü, & Shi, 2004).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

methyl 3-bromo-5-chloro-4-sulfamoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO4S/c1-15-8(12)4-2-5(9)7(6(10)3-4)16(11,13)14/h2-3H,1H3,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METGDSMWNNFSFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2644280.png)

![ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2644284.png)

![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2644285.png)

![methyl 4-(2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2644287.png)

![3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(2-Methoxyethyl)amino]nicotinonitrile](/img/structure/B2644296.png)

![N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2644297.png)

![N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2644299.png)

![2-(4-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2644302.png)